![molecular formula C18H18N4O3 B12697571 N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide CAS No. 85223-04-7](/img/structure/B12697571.png)
N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide is a complex organic compound characterized by the presence of a pyrrolidinyl group, a phenylazo group, and an acetamide group. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is synthesized through the cyclization of appropriate precursors under controlled conditions.
Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction, where a diazonium salt reacts with a phenol derivative.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins, enzymes, or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide: shares similarities with other azo compounds and pyrrolidinyl derivatives.
Phenylazo Compounds: These compounds have similar azo groups but may differ in their substituents and overall structure.
Pyrrolidinyl Derivatives: Compounds with pyrrolidinyl groups exhibit similar chemical properties but may vary in their biological activity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
85223-04-7 |
|---|---|
分子式 |
C18H18N4O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
N-[4-[[2-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)19-13-4-6-14(7-5-13)20-21-16-9-8-15(11-17(16)24)22-10-2-3-18(22)25/h4-9,11,24H,2-3,10H2,1H3,(H,19,23) |
InChIキー |
NAMNMCZAYCXRSK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N3CCCC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



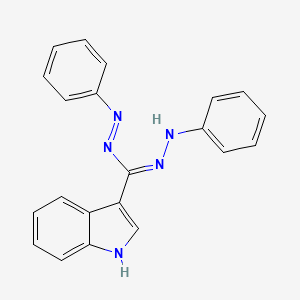
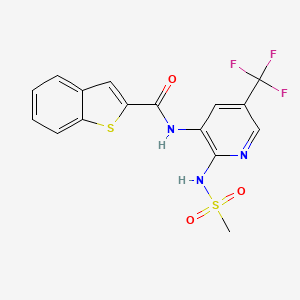
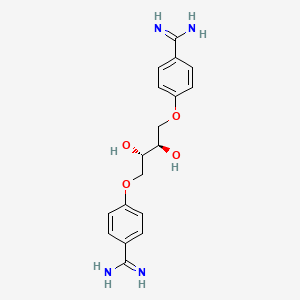




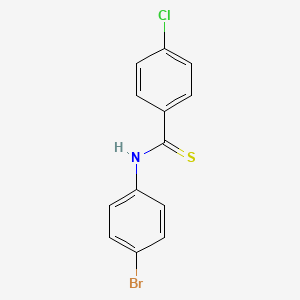
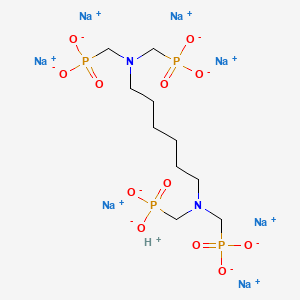
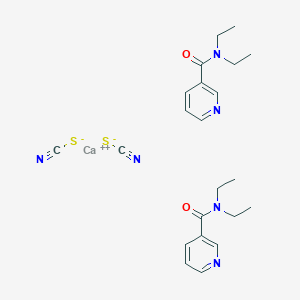

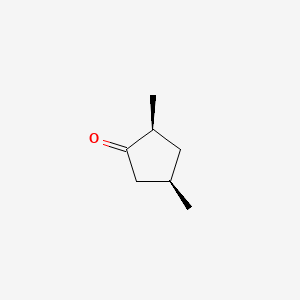
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
